2-Carboethoxy-2'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

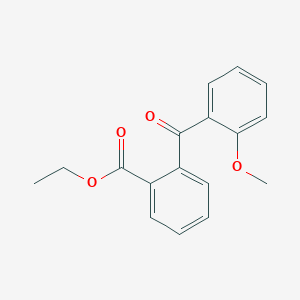

It has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by its white solid form and is primarily used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-2’-methoxybenzophenone typically involves a multi-step reaction process. One common method includes the use of copper (I) thiophene-2-carboxylate and rhodium (II) octanoate dimer in toluene under an inert atmosphere. The reaction is carried out at 20°C for 6 hours, followed by an additional 8 hours at 80°C . Another step involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene under similar conditions .

Industrial Production Methods: Industrial production methods for 2-Carboethoxy-2’-methoxybenzophenone are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

2-Carboethoxy-2’-methoxybenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of polymers, coatings, and other materials

Mecanismo De Acción

The mechanism of action of 2-Carboethoxy-2’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a UV absorber, protecting materials and biological systems from harmful ultraviolet radiation. It achieves this by absorbing UV light and dissipating the energy as heat, thus preventing damage to the underlying structures .

Comparación Con Compuestos Similares

- 2-Hydroxy-4-methoxybenzophenone (BP-3)

- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6)

- 2,2’-Dihydroxy-4-methoxybenzophenone (BP-8)

Comparison: Compared to these similar compounds, 2-Carboethoxy-2’-methoxybenzophenone exhibits unique properties such as higher stability and enhanced UV absorption capacity. These characteristics make it particularly useful in applications requiring long-term UV protection .

Actividad Biológica

2-Carboethoxy-2'-methoxybenzophenone (CEMB) is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

CEMB is characterized by the presence of a benzophenone core with specific substituents that enhance its biological activity. The synthesis typically involves a Friedel-Crafts acylation reaction where anisole is acylated with ethyl 4-chlorobenzoate using a Lewis acid catalyst like aluminum chloride.

Chemical Formula : C17H16O4

Antimicrobial Properties

Research indicates that CEMB exhibits significant antimicrobial activity against various pathogens. Its mechanism involves the generation of reactive oxygen species (ROS) upon UV exposure, which can damage microbial cell structures. Studies have shown that CEMB is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Aspergillus flavus | Low |

Table 1: Antimicrobial activity of this compound against various microorganisms.

Anticancer Activity

CEMB has been investigated for its potential anticancer properties. It acts as a photosensitizer, absorbing UV light and inducing cell death in cancer cells through photodynamic therapy (PDT). Research has demonstrated its efficacy against several cancer cell lines, including:

- Breast carcinoma (MDA-MB-231)

- Lung carcinoma (H460)

- Colon carcinoma (HCT116)

In vitro studies have reported IC50 values in the nanomolar range, indicating potent anticancer effects .

The biological activity of CEMB can be attributed to several mechanisms:

- Photosensitization : Upon exposure to UV light, CEMB generates ROS, leading to oxidative stress in microbial and cancer cells.

- Enzyme Interaction : CEMB may modulate the activity of specific cellular enzymes and receptors, influencing various signaling pathways.

- UV Absorption : The compound acts as an effective UV absorber, protecting cells from UV-induced damage.

Study 1: Antimicrobial Efficacy

A study conducted by Masoud et al. explored the antimicrobial efficacy of metal complexes derived from CEMB. The results indicated that these complexes displayed enhanced activity against E. coli and S. aureus compared to CEMB alone, suggesting potential for developing more effective antimicrobial agents .

Study 2: Photodynamic Therapy

In a clinical trial focused on PDT, researchers applied CEMB to patients with superficial tumors. Results showed significant tumor reduction following treatment sessions involving UV light exposure combined with CEMB administration .

Propiedades

IUPAC Name |

ethyl 2-(2-methoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)13-9-5-4-8-12(13)16(18)14-10-6-7-11-15(14)20-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCBXJOOHLQVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641448 |

Source

|

| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51432-00-9 |

Source

|

| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.